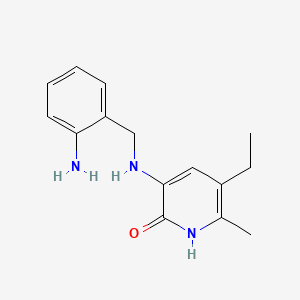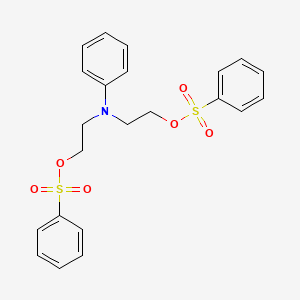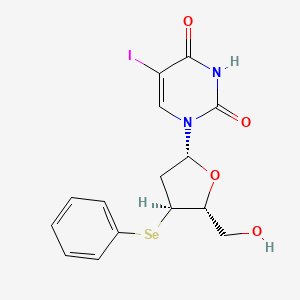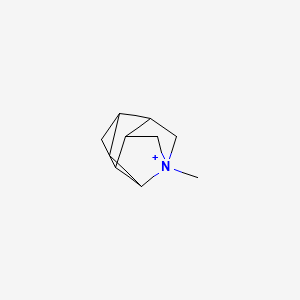
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- is a heterocyclic compound that features a unique structure combining elements of pyrrolium and cyclopentane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0 to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions has been reported to produce high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolium ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,2,7-Ethanylylidenecyclopenta(b)pyran-9-one, 2,3,4,4a,7,7a-hexahydro-
- Hexahydropyrrolo(1,2-a)imidazol-5-ones
Uniqueness
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- stands out due to its unique combination of pyrrolium and cyclopentane structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
7497-31-6 |
|---|---|
Fórmula molecular |
C10H16N+ |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
1-methyl-1-azoniatetracyclo[5.2.1.02,6.04,8]decane |
InChI |
InChI=1S/C10H16N/c1-11-4-8-6-2-7(9(8)5-11)10(11)3-6/h6-10H,2-5H2,1H3/q+1 |
Clave InChI |
WBAFRQZFBIGEKR-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CC3C4CC(C1C4)C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


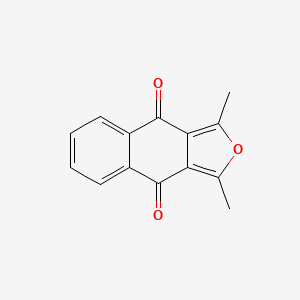

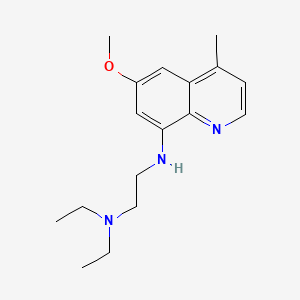

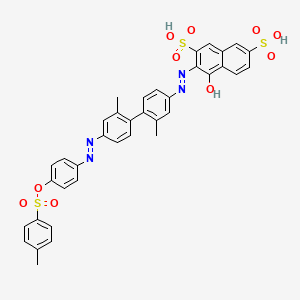
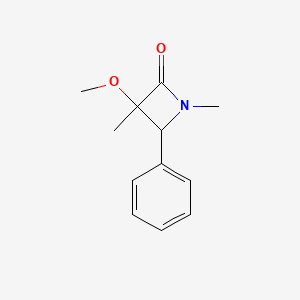
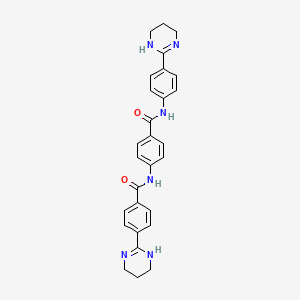
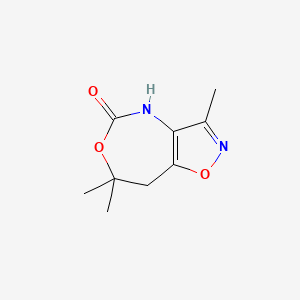
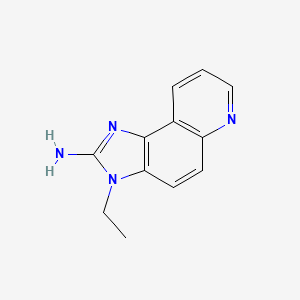
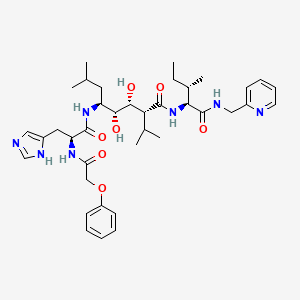
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
